molecular formula C15H12ClN3O4S B13197875 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B13197875
M. Wt: 365.8 g/mol
InChI Key: FKAGCAUSKLWAPF-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a sulfonyl chloride group makes this compound particularly reactive, allowing it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and aldehydes.

    Introduction of the 4-Methylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrido[2,3-d]pyrimidine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride can undergo various types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.

    Cyclization Reactions: The presence of multiple reactive sites allows for intramolecular cyclization reactions, leading to the formation of more complex ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Biological Studies: Researchers use this compound to study cellular pathways and molecular interactions. Its reactivity allows for the modification of biomolecules, aiding in the investigation of biological processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathway Interference: The compound can interfere with cellular pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonic acid
  • 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfinic acid
  • 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonamide

Uniqueness

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities.

Properties

Molecular Formula

C15H12ClN3O4S

Molecular Weight

365.8 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C15H12ClN3O4S/c1-9-2-4-10(5-3-9)8-19-13-12(14(20)18-15(19)21)6-11(7-17-13)24(16,22)23/h2-7H,8H2,1H3,(H,18,20,21)

InChI Key

FKAGCAUSKLWAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=N3)S(=O)(=O)Cl)C(=O)NC2=O

Origin of Product

United States

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